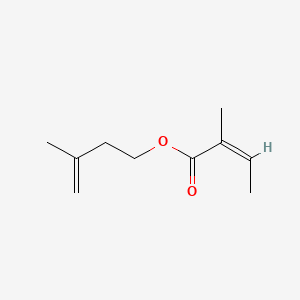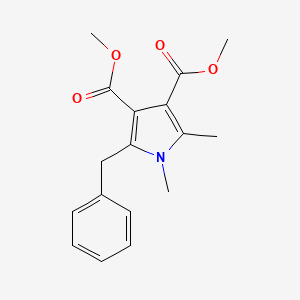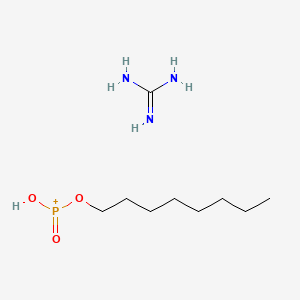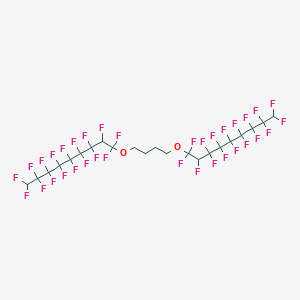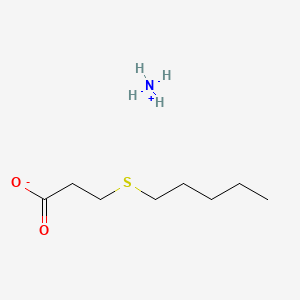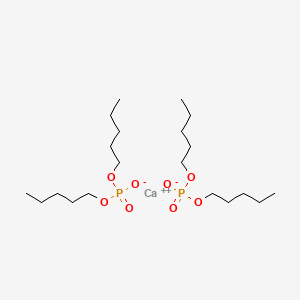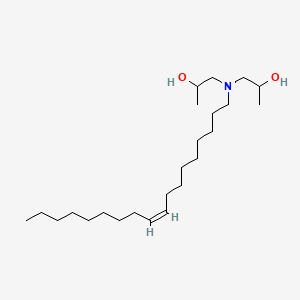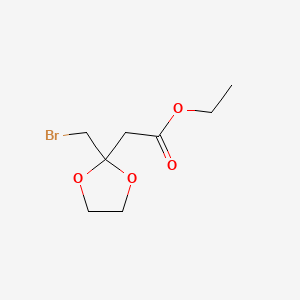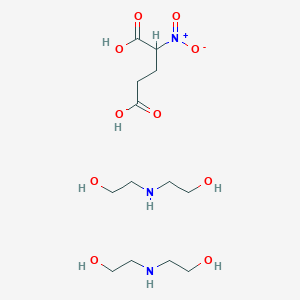![molecular formula C18H34O4 B12669677 6-O-[(3R)-hexan-3-yl] 1-O-[(3R)-3-methylpentyl] hexanedioate](/img/structure/B12669677.png)
6-O-[(3R)-hexan-3-yl] 1-O-[(3R)-3-methylpentyl] hexanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-O-[(3R)-hexan-3-yl] 1-O-[(3R)-3-methylpentyl] hexanedioate is a chemical compound known for its unique structural properties It is an ester derivative of hexanedioic acid, featuring two distinct alkyl chains attached to the oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-O-[(3R)-hexan-3-yl] 1-O-[(3R)-3-methylpentyl] hexanedioate typically involves esterification reactions. The process begins with hexanedioic acid, which reacts with (3R)-hexan-3-ol and (3R)-3-methylpentanol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of immobilized acid catalysts on solid supports can also be employed to facilitate the reaction and simplify the separation process. The final product is purified through distillation or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
6-O-[(3R)-hexan-3-yl] 1-O-[(3R)-3-methylpentyl] hexanedioate can undergo various chemical reactions, including:
Oxidation: The ester groups can be oxidized to form carboxylic acids.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The alkyl chains can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Halogenation reactions can be carried out using reagents like bromine (Br₂) or chlorine (Cl₂).
Major Products Formed
Oxidation: Hexanedioic acid derivatives.
Reduction: Hexan-3-ol and 3-methylpentanol derivatives.
Substitution: Various substituted esters depending on the reagents used.
Scientific Research Applications
6-O-[(3R)-hexan-3-yl] 1-O-[(3R)-3-methylpentyl] hexanedioate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biological systems and metabolic pathways.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 6-O-[(3R)-hexan-3-yl] 1-O-[(3R)-3-methylpentyl] hexanedioate exerts its effects involves interactions with specific molecular targets. The ester groups can undergo hydrolysis to release the corresponding alcohols and hexanedioic acid, which can then participate in various biochemical pathways. The alkyl chains may also interact with lipid membranes, influencing membrane fluidity and function.
Comparison with Similar Compounds
Similar Compounds
- 1-O-[(3R)-3-ethylheptyl] 6-O-(3-propylhexyl) hexanedioate
- Hexanedioic acid, di-C9-11-branched and linear alkyl esters
Uniqueness
6-O-[(3R)-hexan-3-yl] 1-O-[(3R)-3-methylpentyl] hexanedioate is unique due to its specific alkyl chain configuration, which imparts distinct physical and chemical properties. This configuration can influence its reactivity, solubility, and interactions with other molecules, making it a valuable compound for various applications.
Properties
Molecular Formula |
C18H34O4 |
|---|---|
Molecular Weight |
314.5 g/mol |
IUPAC Name |
6-O-[(3R)-hexan-3-yl] 1-O-[(3R)-3-methylpentyl] hexanedioate |
InChI |
InChI=1S/C18H34O4/c1-5-10-16(7-3)22-18(20)12-9-8-11-17(19)21-14-13-15(4)6-2/h15-16H,5-14H2,1-4H3/t15-,16-/m1/s1 |
InChI Key |
YQIYZCCPWPZMMT-HZPDHXFCSA-N |
Isomeric SMILES |
CCC[C@@H](CC)OC(=O)CCCCC(=O)OCC[C@H](C)CC |
Canonical SMILES |
CCCC(CC)OC(=O)CCCCC(=O)OCCC(C)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



